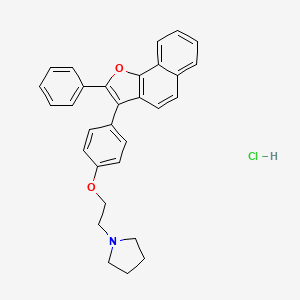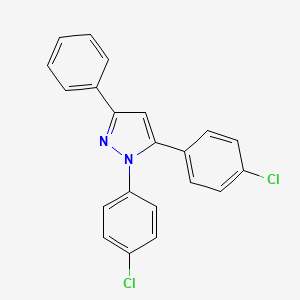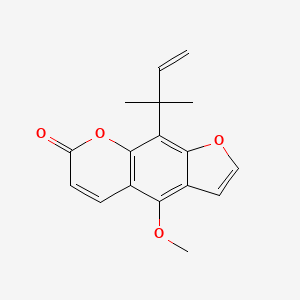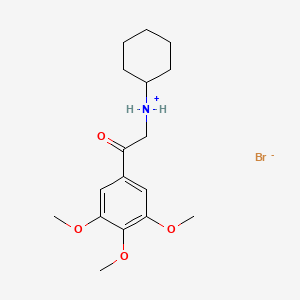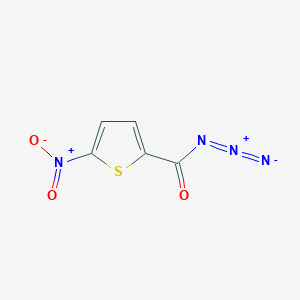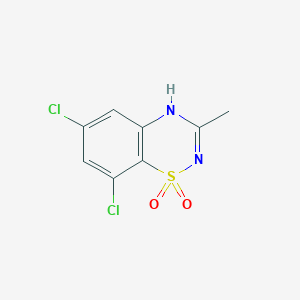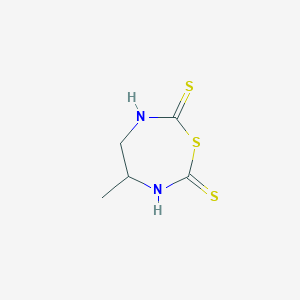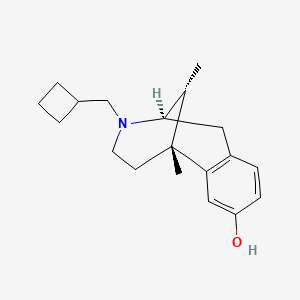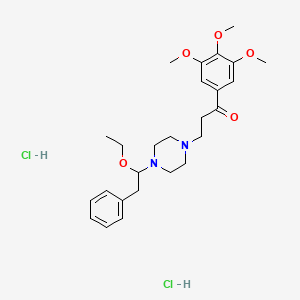
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of dioxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of methoxy and trimethyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylphosphite with an appropriate alcohol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The specific pathways involved depend on the nature of the target and the reaction conditions.
Comparison with Similar Compounds
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but contains boron instead of phosphorus. It is used in different applications, such as in the synthesis of novel copolymers.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a chlorine atom and is used as a reagent for phosphitylation reactions. The uniqueness of this compound lies in its specific reactivity and the presence of the methoxy group, which can be selectively modified to create a wide range of derivatives.
Properties
CAS No. |
26964-03-4 |
|---|---|
Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H13O3P/c1-5-6(2,3)9-10(7-4)8-5/h5H,1-4H3 |
InChI Key |
PKJAVEOLJMAVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(O1)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


